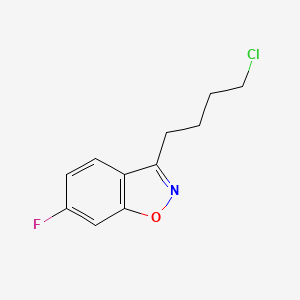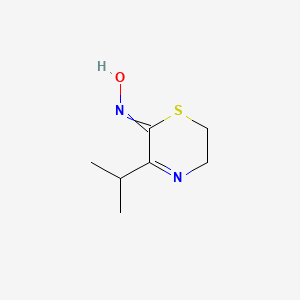![molecular formula C11H10N2O2 B8422001 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8422001.png)
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is a heterocyclic compound that belongs to the diazabenzoazulene family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione typically involves the use of Diels-Alder reactions. This method allows for the regioselective formation of the diazabenzoazulene framework . The reaction conditions often include the use of dienes and dienophiles under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound.
科学的研究の応用
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione has several scientific research applications:
作用機序
The mechanism of action of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its cytotoxic effects against cancer cells are believed to result from the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
1,8-Diazaanthracene-2,9,10-trione: This compound is structurally related and also exhibits cytotoxicity against cancer cells.
1-azaanthracene-2,9,10-trione: Another related compound with improved activity over its natural counterparts.
Uniqueness
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is unique due to its specific structural framework, which allows for distinct interactions with biological molecules and unique electronic properties. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
11-hydroxy-4,6-diazatricyclo[6.4.1.04,13]trideca-1(13),6,8,10-tetraen-5-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-2-1-8-6-12-11(15)13-4-3-7(5-9)10(8)13/h1-2,6,14H,3-5H2 |
InChIキー |
XCQNUKJIFPNTPY-UHFFFAOYSA-N |
正規SMILES |
C1CN2C3=C1CC(=CC=C3C=NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-thioacetamide](/img/structure/B8421945.png)
![2-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8421947.png)










